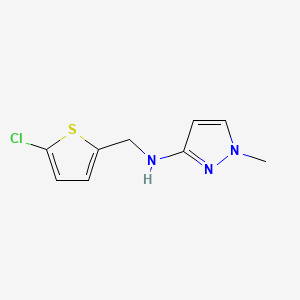![molecular formula C15H19NO4 B7574913 4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574913.png)
4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid, also known as HACC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HACC is a cyclohexane derivative that contains an acetyl group and a carboxylic acid moiety. It has been synthesized through various methods, and its mechanism of action and biochemical effects have been extensively studied.
作用机制
The mechanism of action of 4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid has also been found to inhibit the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid has also been found to decrease the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes that are involved in the inflammatory response. In addition, 4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which help to protect cells from oxidative damage.
实验室实验的优点和局限性
One of the advantages of using 4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid in lab experiments is its relatively low toxicity. 4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid has been found to have a low toxicity profile, making it a promising candidate for further research. However, one of the limitations of using 4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid in lab experiments is its poor solubility in water. This can make it difficult to administer 4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid to cells or animals, and may require the use of solvents or other delivery methods.
未来方向
There are several future directions for research on 4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid. One area of research is the development of 4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid-based drugs for the treatment of various diseases, including cancer and inflammatory conditions. Another area of research is the investigation of the mechanism of action of 4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid, and how it interacts with other molecules in the body. Additionally, future research could focus on improving the solubility of 4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid, which would make it easier to administer in lab experiments and potentially in clinical settings.
合成方法
4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid can be synthesized through various methods, including the reaction of 4-hydroxyphenylacetic acid with cyclohexanone in the presence of a catalyst. This reaction produces an intermediate product, which is then reacted with acetic anhydride to form 4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid. Other methods include the reaction of 4-hydroxyphenylacetic acid with cyclohexyl isocyanate or the reaction of 4-hydroxyphenylacetic acid with cyclohexyl chloroformate.
科学研究应用
4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. 4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as an anti-inflammatory agent in the treatment of arthritis and other inflammatory conditions.
属性
IUPAC Name |
4-[[2-(4-hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-13-7-1-10(2-8-13)9-14(18)16-12-5-3-11(4-6-12)15(19)20/h1-2,7-8,11-12,17H,3-6,9H2,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABDGGROKTWHBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)NC(=O)CC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(2-Methoxyacetyl)piperazin-1-yl]butan-1-one](/img/structure/B7574833.png)
![[4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]-2-methoxyphenyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7574847.png)




![4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574877.png)
![4-[[(E)-3-phenylprop-2-enyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574886.png)

![2-[4-[(2-chloroacetyl)amino]pyrazol-1-yl]-N-cyclopropylacetamide](/img/structure/B7574900.png)
![2-chloro-N-[4-(pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7574902.png)
![4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acid](/img/structure/B7574907.png)
![4-[(4-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7574923.png)
